isoflavonoidi

Isoflavonones are a class of flavonoid compounds found primarily in plants, particularly in legumes such as soybeans and other members of the Fabaceae family. Structurally, isoflavonones exhibit a 3-phenyl chromone backbone with an additional phenolic hydroxyl group at position C-5. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential estrogenic properties.

In terms of health benefits, isoflavonones have been studied for their potential role in reducing the risk of cardiovascular disease by lowering cholesterol levels and improving blood pressure. Additionally, they may help alleviate menopausal symptoms due to their weak estrogen-like activity. Research also suggests that these compounds could play a role in preventing certain types of cancer, particularly breast cancer, through their ability to modulate hormone receptors.

Isolation and purification techniques for isoflavonones typically involve extraction from plant sources followed by chromatographic methods such as liquid-liquid partitioning or high-performance liquid chromatography (HPLC). Due to their potential health benefits, these compounds are of great interest in the development of functional foods and dietary supplements.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

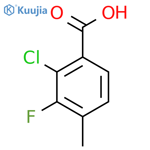

|

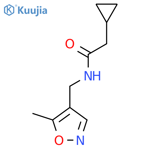

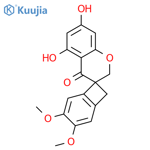

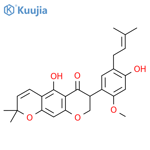

Muscomosin; (ξ)-form, O3'-De-Me, 4',7-di-Me ether | 107585-79-5 | C18H16O6 |

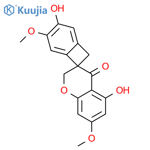

|

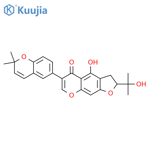

Muscomosin; (ξ)-form, 4',7-Di-Me ether | 544436-98-8 | C19H18O6 |

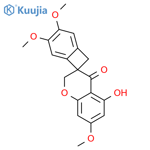

|

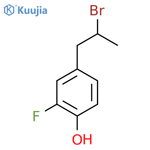

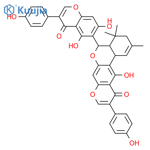

Muscomosin; (ξ)-form, 2'-Hydroxy, 7-Me ether | 1045704-49-1 | C18H16O7 |

|

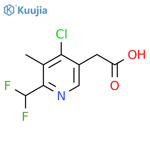

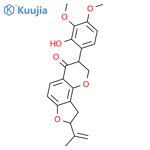

Muscomosin; (ξ)-form, 4'-Me ether | 541551-26-2 | C18H16O6 |

|

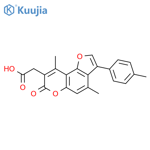

Ulexin C; 2',3'ξ-Dihydro | 405304-96-3 | C25H24O6 |

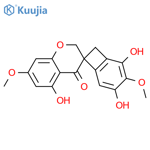

|

Cudraisoflavone Q | 2097766-57-7 | C40H32O10 |

|

Desmodianone H; 3'-Methoxy, 4'-Me ether | 2156600-27-8 | C22H22O6 |

|

Cajanone; 2'-Me ether | 71765-79-2 | C26H28O6 |

|

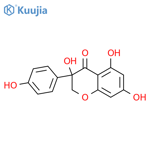

3,4',5,7-Tetrahydroxyisoflavanone; (S)-form | 1658451-74-1 | C15H12O6 |

|

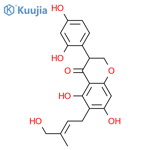

2',4',5,7-Tetrahydroxy-6-prenylisoflavanone; (ξ)-form, 4''-Hydroxy(2''E-) | 1228299-70-4 | C20H20O7 |

Letteratura correlata

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

Fornitori consigliati

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati